molecular formula C14H8BrClN2O B5877275 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide

2-bromo-N-(3-chloro-4-cyanophenyl)benzamide

Cat. No. B5877275
M. Wt: 335.58 g/mol
InChI Key: RSFFMGGSPVCLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(3-chloro-4-cyanophenyl)benzamide, also known as BCCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCCB belongs to the class of benzamide derivatives and is known for its unique chemical structure that makes it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is not fully understood, but it is believed to involve the selective binding of the compound to specific target proteins. 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide has been shown to bind to a range of proteins, including enzymes, receptors, and transporters, making it a versatile tool for studying protein function.
Biochemical and Physiological Effects:
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of specific enzymes, the modulation of receptor activity, and the alteration of cellular signaling pathways. These effects make 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide a valuable tool for studying cellular processes and the mechanisms of disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide in lab experiments is its high selectivity for specific target proteins. This selectivity allows researchers to study the function of individual proteins and their interactions with other molecules. However, one limitation of using 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is its relatively low potency, which can make it challenging to achieve the desired biological effect at low concentrations.

Future Directions

There are several future directions for the study of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide, including the development of more potent analogs, the identification of new target proteins, and the application of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide in vivo models. Additionally, the use of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide in combination with other chemical probes and imaging techniques may provide new insights into the complex processes that occur within cells and tissues.
Conclusion:
In conclusion, 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and high selectivity for specific target proteins make it a valuable tool for studying protein function and interactions. While there are limitations to its use, the future directions for the study of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide are promising, and it is likely to remain an essential tool for researchers in the years to come.

Synthesis Methods

The synthesis of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide involves the reaction of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide with various reagents such as lithium aluminum hydride, sodium cyanoborohydride, and hydrogen gas. The synthesis of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is a complex process that requires careful attention to detail and the use of specialized equipment.

Scientific Research Applications

2-bromo-N-(3-chloro-4-cyanophenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is its use as a chemical probe for the study of protein-protein interactions. 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide has been shown to selectively bind to specific target proteins, making it an essential tool for studying protein function and interactions.

properties

IUPAC Name

2-bromo-N-(3-chloro-4-cyanophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-12-4-2-1-3-11(12)14(19)18-10-6-5-9(8-17)13(16)7-10/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFFMGGSPVCLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3-chloro-4-cyanophenyl)benzamide

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